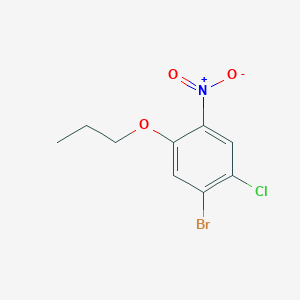
1-Bromo-2-chloro-4-nitro-5-propoxybenzene
描述
1-Bromo-2-chloro-4-nitro-5-propoxybenzene is an organic compound with the molecular formula C9H9BrClNO3 and a molecular weight of 294.53 g/mol . It is characterized by the presence of bromine, chlorine, nitro, and propoxy groups attached to a benzene ring. This compound is primarily used in research and development within the field of organic chemistry.
准备方法
The synthesis of 1-Bromo-2-chloro-4-nitro-5-propoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1-bromo-2-chloro-5-propoxybenzene, followed by purification processes to isolate the desired product . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
化学反应分析
1-Bromo-2-chloro-4-nitro-5-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Bromo-2-chloro-4-nitro-5-propoxybenzene is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and interactions.
Medicine: Research involving this compound can lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Bromo-2-chloro-4-nitro-5-propoxybenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
1-Bromo-2-chloro-4-nitro-5-propoxybenzene can be compared with other similar compounds such as:
1-Bromo-2-nitrobenzene: Lacks the chlorine and propoxy groups, making it less versatile in certain reactions.
1-Bromo-4-nitrobenzene: Has a different substitution pattern on the benzene ring, leading to different reactivity and applications.
The unique combination of functional groups in this compound makes it particularly valuable for specific synthetic and research applications.
生物活性
1-Bromo-2-chloro-4-nitro-5-propoxybenzene, a halogenated aromatic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure:
- Molecular Formula: C10H9BrClN2O3
- Molecular Weight: 305.54 g/mol
- CAS Number: 1400644-91-8
The compound features a bromine atom, a chlorine atom, and a nitro group, contributing to its unique reactivity and biological profile.
This compound exhibits various mechanisms of action that influence its biological activity:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in key metabolic pathways. For example, it interacts with nitric oxide synthase (NOS), leading to reduced nitric oxide production, which is crucial in various physiological processes.
- Cellular Effects: In cancer cell lines, this compound induces apoptosis by disrupting critical signaling pathways such as the PI3K/Akt pathway, which is vital for cell survival and proliferation.
Cellular Effects
The compound's effects on different cell types include:
- Cancer Cells: Induction of apoptosis through signaling disruption.
- Neuronal Cells: Potential enhancement of cholinergic signaling by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine.
Case Studies
- In vitro Studies:
-
In vivo Studies:
- Animal model studies reported that administration of the compound at low doses (5 mg/kg) effectively reduced tumor size without significant toxicity, suggesting a favorable therapeutic index.
Table 1: Biological Activity Overview
Table 2: IC50 Values in Cancer Cell Lines
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Significant growth inhibition |
| HeLa (Cervical Cancer) | 30 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
属性
IUPAC Name |
1-bromo-2-chloro-4-nitro-5-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO3/c1-2-3-15-9-4-6(10)7(11)5-8(9)12(13)14/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLCURYXRFGOMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















